Cas no 86093-77-8 (Thiophene,3-(trifluoromethyl)-)

Thiophene,3-(trifluoromethyl)- structure
86093-77-8 structure
Product Name:Thiophene,3-(trifluoromethyl)-
CAS番号:86093-77-8
MF:C5H3F3S
メガワット:152.137530565262
MDL:MFCD07368926
CID:720242
PubChem ID:2769441
Update Time:2024-12-09

Thiophene,3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Thiophene,3-(trifluoromethyl)-
    • 3-(trifluoromethyl)thiophene
    • 3-Trifluormethylthiophen
    • 3-trifluoromethyl-thiophene
    • Thiophene,3-(trifluoromethyl)
    • 3-(Trifluoromethyl)thiophene (ACI)
    • 3-Trifluoromethylthiophene
    • SY058665
    • MFCD07368926
    • SCHEMBL827480
    • 86093-77-8
    • FS-6489
    • CS-0155513
    • MOTYFRCKQNDBPH-UHFFFAOYSA-N
    • ZB1189
    • DTXSID50377739
    • E77177
    • AKOS006285322
    • BXTRWUUQTYUTSS-UHFFFAOYSA-N
    • MDL: MFCD07368926
    • インチ: 1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H
    • InChIKey: CORHGUPIEQAJDV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CSC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 151.99100
  • どういたいしつりょう: 151.991
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 98.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.4
  • ふってん: 100°C/760mm
  • フラッシュポイント: 19.1°C
  • 屈折率: 1.439
  • PSA: 28.24000
  • LogP: 2.76690

Thiophene,3-(trifluoromethyl)- 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Thiophene,3-(trifluoromethyl)- 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
019471-250mg
3-(Trifluoromethyl)thiophene
86093-77-8 95%
250mg
£208.00 2022-03-01
Fluorochem
019471-1g
3-(Trifluoromethyl)thiophene
86093-77-8 95%
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£393.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IM990-1g
Thiophene,3-(trifluoromethyl)-
86093-77-8 97%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Thiophene,3-(trifluoromethyl)-
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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A2B Chem LLC
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Ambeed
A331900-100mg
3-(Trifluoromethyl)thiophene
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$42.0 2025-04-16
Ambeed
A331900-250mg
3-(Trifluoromethyl)thiophene
86093-77-8 97%
250mg
$55.0 2025-04-16
Ambeed
A331900-1g
3-(Trifluoromethyl)thiophene
86093-77-8 97%
1g
$165.0 2025-04-16
Ambeed
A331900-5g
3-(Trifluoromethyl)thiophene
86093-77-8 97%
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$581.0 2025-04-16

Thiophene,3-(trifluoromethyl)- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 2

はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Dimethylformamide ;  rt → 110 °C; 2 h, 110 °C
リファレンス
Copper(II)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent
Zhao, Shiyu; et al, Organic Chemistry Frontiers, 2018, 5(7), 1143-1147

合成方法 3

はんのうじょうけん
1.1 Reagents: Oxygen ;  2 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 0 °C → rt; overnight, rt; 2 h, 0 °C
2.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
3.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
リファレンス
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

合成方法 5

はんのうじょうけん
1.1 Reagents: Silver fluoride ,  Potassium fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Oxygen ;  4 - 8 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium fluoride ;  30 min, rt
2.1 Reagents: Oxygen ;  2 h, rt
3.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
4.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 7

はんのうじょうけん
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C; 85 °C → rt
リファレンス
Silver-mediated trifluoromethylation of arenes using TMSCF3
Ye, Yingda; et al, Organic Letters, 2011, 13(20), 5464-5467

合成方法 8

はんのうじょうけん
1.1 25 °C
リファレンス
The gas-phase reaction of the CF3 radical with thiophene
Herrera, Olga S.; et al, Canadian Journal of Chemistry, 2003, 81(12), 1477-1481

合成方法 9

はんのうじょうけん
1.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
リファレンス
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

合成方法 10

はんのうじょうけん
1.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
リファレンス
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

合成方法 11

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
1.2 Reagents: Oxygen
リファレンス
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

合成方法 12

はんのうじょうけん
1.1 Catalysts: Bronze Solvents: Dimethylformamide
リファレンス
Copper-mediated perfluoroalkylation of halogenothiophenes
Leroy, J.; et al, Journal of Fluorine Chemistry, 1985, 27(3), 291-8

合成方法 13

はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
2.2 Reagents: Oxygen
リファレンス
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

合成方法 14

はんのうじょうけん
1.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
2.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
リファレンス
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

合成方法 15

はんのうじょうけん
1.1 5 h, 60 °C
2.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
リファレンス
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

合成方法 16

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 18

はんのうじょうけん
1.1 Reagents: Silver fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl ;  30 min, rt
2.1 Reagents: Potassium fluoride ;  30 min, rt
3.1 Reagents: Oxygen ;  2 h, rt
4.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
5.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

合成方法 19

はんのうじょうけん
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C
リファレンス
Silver(I) trifluoromethanesulfonate
Black, T. Howard; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-13

合成方法 20

はんのうじょうけん
リファレンス
Trifluoromethylation of furan, thiophene, pyrrole, and p-benzoquinone with CF3I, Te(CF3)2, Sb(CF3)3, Hg(CF3)2, and Cd(CF3)2·D
Naumann, Dieter; et al, Journal of Fluorine Chemistry, 1990, 46(2), 265-81

Thiophene,3-(trifluoromethyl)- Raw materials

Thiophene,3-(trifluoromethyl)- Preparation Products

Thiophene,3-(trifluoromethyl)- サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
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(CAS:86093-77-8)Thiophene,3-(trifluoromethyl)-
注文番号:A841556
在庫ステータス:in Stock
はかる:1g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:53
価格 ($):179.0/475.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86093-77-8)Thiophene,3-(trifluoromethyl)-
A841556
清らかである:99%/99%
はかる:1g/5g
価格 ($):179.0/475.0
Email